Tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate

概要

説明

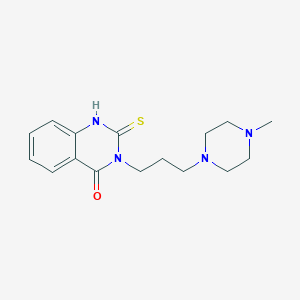

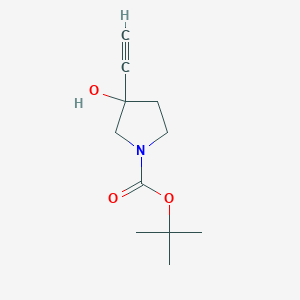

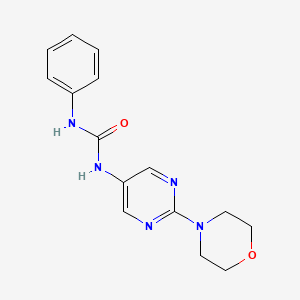

Tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate, also known as 1-Boc-3-ethynyl-3-hydroxypyrrolidine, is a chemical compound with the molecular weight of 211.26 . It is stored in a sealed, dry environment at 2-8°C . The compound is solid at room temperature .

Molecular Structure Analysis

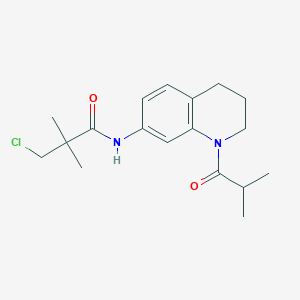

The molecular formula of Tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate is C11H17NO3 . The InChI code for this compound is 1S/C11H17NO3/c1-5-11(14)6-7-12(8-11)9(13)15-10(2,3)4/h1,14H,6-8H2,2-4H3 .

Physical And Chemical Properties Analysis

Tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate is a solid at room temperature . It has a molecular weight of 211.26 and is stored in a sealed, dry environment at 2-8°C .

科学的研究の応用

Synthesis and Characterization

- The compound has been utilized in Iron(II)-catalyzed oxidation of sp3 C-H bonds adjacent to a nitrogen atom of unprotected arylureas with tert-butyl hydroperoxide in water, showcasing its role in direct oxidation and further transformations depending on substrate ring size (Wei et al., 2011).

- It plays a crucial role in a Palladium-Catalyzed Three-Component Reaction of propargyl carbonates, isocyanides, and alcohols or water, offering a versatile approach to synthesizing polysubstituted aminopyrroles and its bicyclic analogues (Qiu et al., 2017).

- The synthesis of trans-4-Triazolyl-Substituted 3-Hydroxypiperidines using tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate demonstrates its application as a new scaffold for the preparation of substituted piperidines, highlighting its potential in creating diverse organic molecules (Harmsen et al., 2011).

Mechanistic Insights and Applications

- An enzyme-catalyzed kinetic resolution of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate showcases the compound's utility in achieving high enantioselectivity, essential for producing optically active substances (Faigl et al., 2013).

- Research on 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate synthesis from starting tert-butyl 4-oxopiperidine-1-carboxylate emphasizes its role in the synthesis of Schiff base compounds, indicating its versatility in organic synthesis (Çolak et al., 2021).

Safety and Hazards

The safety information for Tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . The compound has been assigned the signal word “Warning” and is associated with the hazard statements H302, H312, and H332 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

特性

IUPAC Name |

tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-5-11(14)6-7-12(8-11)9(13)15-10(2,3)4/h1,14H,6-8H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXCGUGDUIPKXPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(C#C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-[1,1'-Biphenyl]-4-ylvinyl)-1-methylpyridinium iodide](/img/structure/B2714616.png)

![2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2714619.png)

![(3Z)-3-{[(5-chloro-2-methoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2714622.png)

![N-[1-(1-Benzothiophen-2-yl)ethyl]-2-chloroacetamide](/img/structure/B2714626.png)

![5-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2714632.png)

![2-(1H-pyrrol-1-yl)-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid](/img/structure/B2714633.png)